Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring substituted with an ethyl ester group, a phenyl group, and a 4-chlorobenzamido group. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated thiophene derivative in the presence of a palladium catalyst.
Formation of the 4-Chlorobenzamido Group: This step involves the reaction of the thiophene derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the 4-chlorobenzamido moiety can be reduced to an amine.
Substitution: The chlorine atom in the 4-chlorobenzamido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 3-[(4-chlorobenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S/c1-2-25-20(24)18-16(12-17(26-18)13-6-4-3-5-7-13)22-19(23)14-8-10-15(21)11-9-14/h3-12H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHANMOXWPKNPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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